molecular formula C29H27N3O3S B2494201 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895651-36-2

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2494201
CAS No.: 895651-36-2
M. Wt: 497.61
InChI Key: HNEFAWNPDSWFBE-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a diazatetraphen ring, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatetraphen ring, the introduction of the methoxyphenyl group, and the attachment of the piperidinyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
  • 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine
  • 2-(3,5-Dimethoxy-4-((2-methylallyl)oxy)phenyl)ethan-1-amine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-34-21-12-9-20(10-13-21)27-30-28-24(29(31-27)36-18-26(33)32-15-5-2-6-16-32)17-23-22-8-4-3-7-19(22)11-14-25(23)35-28/h3-4,7-14H,2,5-6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEFAWNPDSWFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=N2)SCC(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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